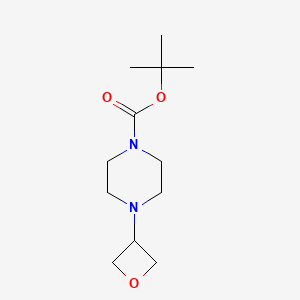

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate

Übersicht

Beschreibung

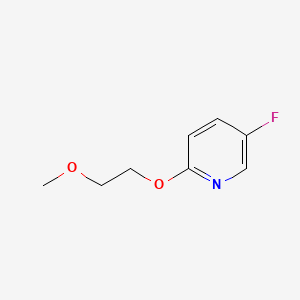

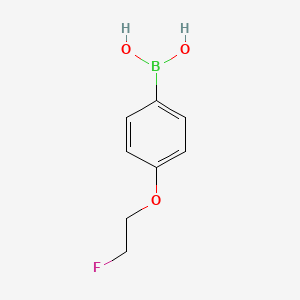

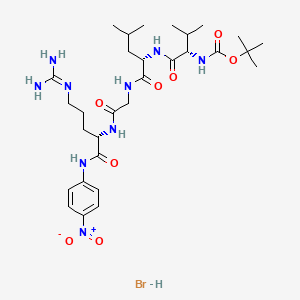

Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a chemical compound with a complex molecular structure. It is a derivative of piperazine, containing a tert-butyl group and a carboxylate functional group. The oxetan-3-yl moiety, a type of cyclic ether, is attached to the piperazine ring .

Molecular Structure Analysis

The molecular structure of Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is represented by the empirical formula C12H22N2O3. It has a molecular weight of 242.31 . The SMILES string representation is CC©©OC(=O)N1CCN(CC1)C2COC2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

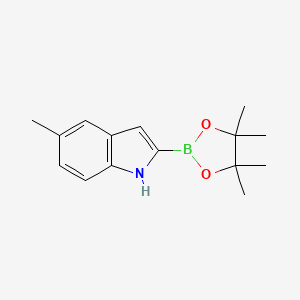

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural characteristics. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions and was characterized using various spectroscopic methods, with its structure confirmed by single-crystal X-ray diffraction data (Sanjeevarayappa et al., 2015). Similarly, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was prepared using a modified Bruylants approach, signifying its significance in pharmacological applications due to its novel chemistry and the synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Chemical Properties and Crystal Structure

Further studies on this chemical family involve understanding their crystal structures and chemical properties. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for instance, revealed typical bond lengths and angles, highlighting the stability of its piperazine-carboxylate structure (Mamat et al., 2012). Additionally, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate showed its importance as an intermediate for the synthesis of biologically active benzimidazole compounds, indicating a broad range of potential applications in chemistry and biology (Ya-hu, 2010).

Biological Applications and Activity

Some compounds within this chemical group have also been studied for their biological activities. For instance, certain derivatives have shown anti-malarial activity, with studies focusing on their molecular conformation and the importance of certain functional groups for generating activity (Cunico et al., 2009). Another study on tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate explored its structure and molecular electrostatic potential, providing insights into its stability and molecular conformations, which are crucial for its reactivity and potential biological applications (Yang et al., 2021).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information pictograms indicate danger, and the precautionary statements advise against eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)10-8-16-9-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORURUBWYXNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)